

CZC-54252 hydrochloride poor brain penetration limitations

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Compound of Interest

Compound Name: CZC-54252 hydrochloride

Cat. No.: B2540058

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Technical Support Center: CZC-54252 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **CZC-54252 hydrochloride**, focusing on its limitations due to poor brain penetration.

Frequently Asked Questions (FAQs)

Q1: We are using **CZC-54252 hydrochloride** for in vivo neuroscience studies but are not observing the expected central nervous system (CNS) effects. Why might this be?

A1: A primary reason for the lack of CNS effects is the compound's inherently poor brain penetration. Pharmacokinetic studies have shown that CZC-54252 has a brain penetration of approximately 4%.^{[1][2]} This means only a very small fraction of the peripherally administered dose reaches the brain, which may be insufficient to engage the target, Leucine-rich repeat kinase 2 (LRRK2), at a therapeutic level.

Q2: What are the likely physicochemical and physiological reasons for the poor brain penetration of **CZC-54252 hydrochloride**?

A2: While specific studies on the exact mechanisms for CZC-54252 are not detailed, based on its chemical properties and common challenges for CNS drugs, the poor penetration is likely

due to a combination of factors:

- **High Molecular Weight:** **CZC-54252 hydrochloride** has a molecular weight of 541.45 g/mol . [3][4][5] Generally, molecules over 400-500 Da have more difficulty crossing the blood-brain barrier (BBB).
- **Efflux Transporter Activity:** The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump substances out of the brain back into the bloodstream.
- **Polarity:** The presence of several polar groups in its structure can increase its aqueous solubility and hinder its ability to passively diffuse across the lipid-rich membranes of the BBB.

Q3: Can we increase the dose of **CZC-54252 hydrochloride** to overcome the poor brain penetration?

A3: Simply increasing the dose may not be a viable strategy and should be approached with caution. While it might lead to higher absolute concentrations in the brain, it could also result in:

- **Increased Peripheral Side Effects:** Higher systemic exposure could lead to off-target effects and toxicity in peripheral tissues.
- **Saturation of Efflux Transporters:** While high doses can sometimes saturate efflux transporters, this is often difficult to achieve and can lead to unpredictable CNS exposure and toxicity.
- **Limited Solubility:** The compound's solubility may limit the maximum achievable concentration for dosing.

Q4: Are there alternative compounds with better brain penetration that target LRRK2?

A4: Yes, the field of LRRK2 inhibitor development is active, and other compounds have been specifically designed for improved CNS penetration. For instance, HG-10-102-01 is a potent and selective LRRK2 inhibitor reported to inhibit LRRK2 phosphorylation in the mouse brain.[6] Researchers facing challenges with CZC-54252's brain penetration may consider exploring such alternatives for their in vivo CNS studies.

Troubleshooting Guide

Issue: Inconsistent or absent CNS target engagement in vivo.

1. Confirm Peripheral Target Engagement:

- **Rationale:** Before concluding that poor brain penetration is the sole issue, it's crucial to verify that the compound is active peripherally at the administered dose.
- **Action:** Measure LRRK2 phosphorylation (e.g., at Ser935) in peripheral tissues like the spleen or in blood samples (PBMCs) after administration. If there is no target engagement peripherally, there may be an issue with the formulation, dose, or administration route.

2. Assess Brain and Plasma Concentrations:

- **Rationale:** To directly determine the extent of brain penetration in your specific experimental setup.
- **Action:** Conduct a pharmacokinetic study to measure the concentration of CZC-54252 in both plasma and brain tissue at various time points after dosing. This will allow you to calculate the brain-to-plasma ratio.

3. Consider Alternative Administration Routes:

- **Rationale:** For preclinical studies, direct administration to the CNS can bypass the BBB.
- **Action:** If experimentally feasible, consider intracerebroventricular (ICV) or direct intracerebral injection to confirm that the compound can elicit the desired effect when it reaches the target tissue. This can help validate the therapeutic hypothesis in the absence of systemic BBB transport.

Quantitative Data Summary

The following table summarizes key data for **CZC-54252 hydrochloride**.

Parameter	Value	Reference
Molecular Weight	541.45 g/mol	[3][4][5]
Molecular Formula	C22H25ClN6O4S.HCl	[3]
Brain Penetration	~4%	[1][2]
IC50 (Wild-type LRRK2)	1.28 nM	[1][3][5][7][8][9][10]
IC50 (G2019S LRRK2)	1.85 nM	[1][3][5][7][8][9][10][11]
EC50 (Neuronal Injury Attenuation)	~1 nM	[1][3][5][7][9][11][12]

Experimental Protocols

Protocol: Brain and Plasma Pharmacokinetic Study

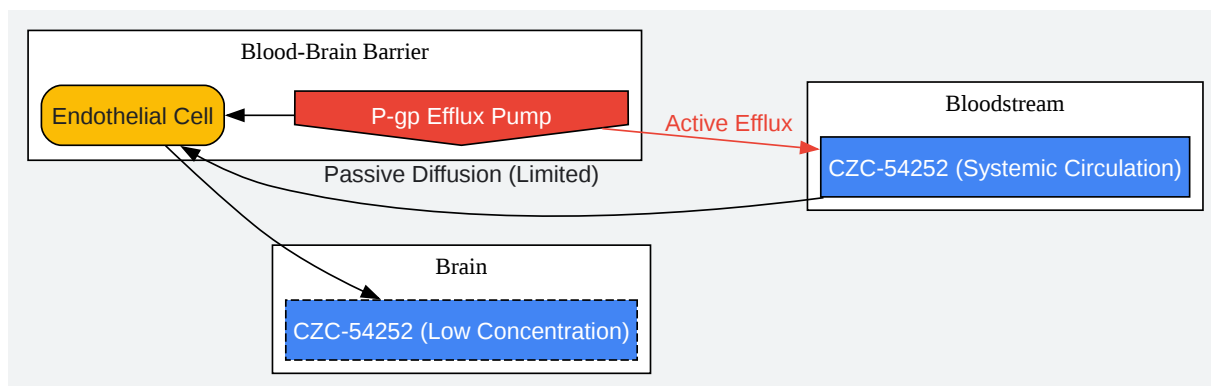
Objective: To determine the brain-to-plasma concentration ratio of **CZC-54252 hydrochloride** in a rodent model.

Methodology:

- **Animal Dosing:** Administer **CZC-54252 hydrochloride** to a cohort of rodents (e.g., mice or rats) at a specified dose and route (e.g., intraperitoneal or oral). Include a vehicle-treated control group.
- **Sample Collection:** At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, perfuse the animals with ice-cold saline to remove remaining blood from the tissues.
- **Brain Tissue Harvesting:** After perfusion, dissect and harvest the whole brain.
- **Sample Processing:**
 - **Plasma:** Centrifuge the blood samples to separate the plasma.
 - **Brain:** Weigh the brain tissue and homogenize it in a suitable buffer.

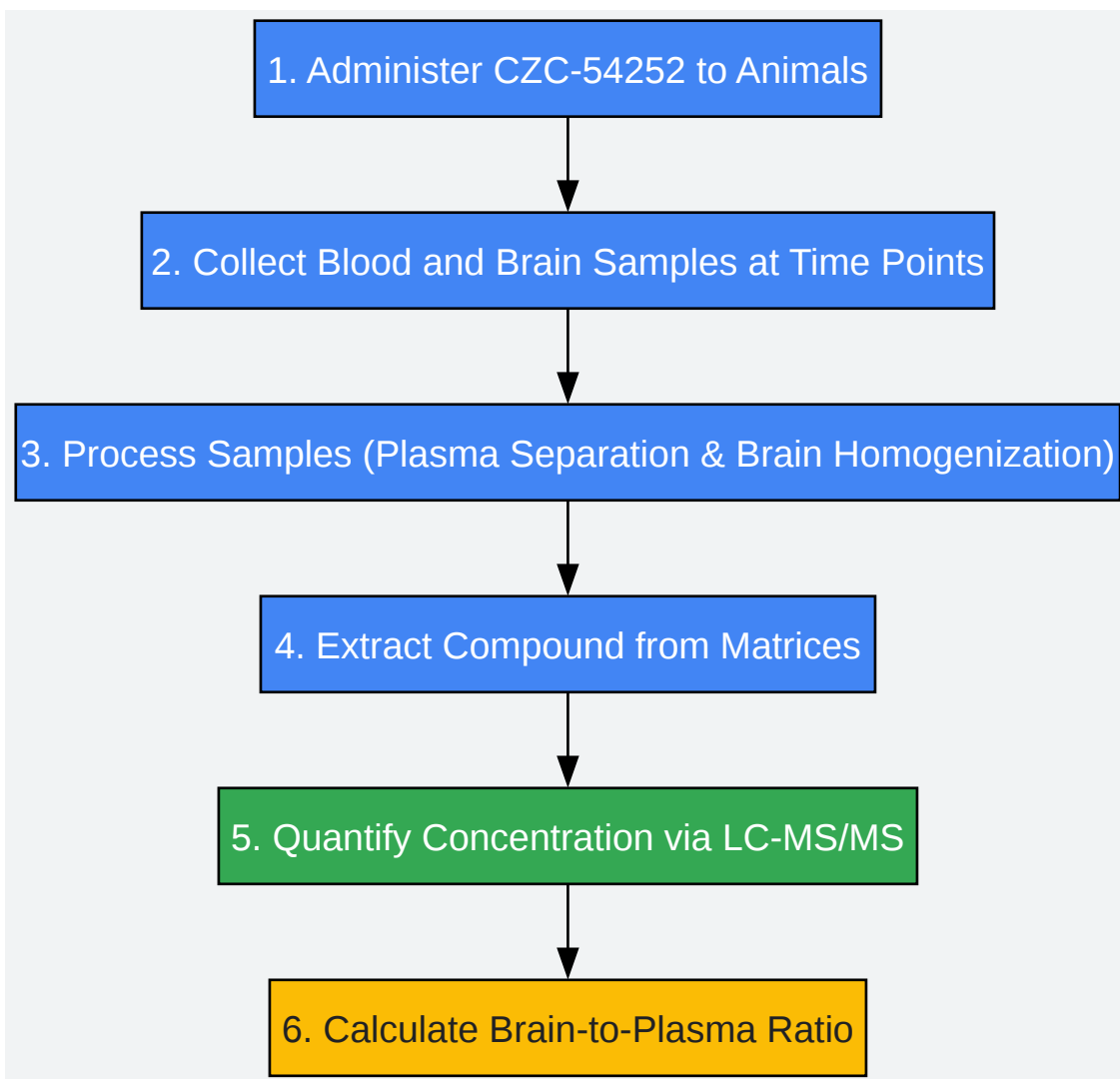
- Bioanalysis:
 - Extract CZC-54252 from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
 - Quantify the concentration of CZC-54252 in the extracts using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
- Data Analysis:
 - Calculate the concentration of the compound in both plasma (ng/mL) and brain (ng/g).
 - Determine the brain-to-plasma ratio at each time point by dividing the brain concentration by the plasma concentration.
 - Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve) for both compartments.

Visualizations



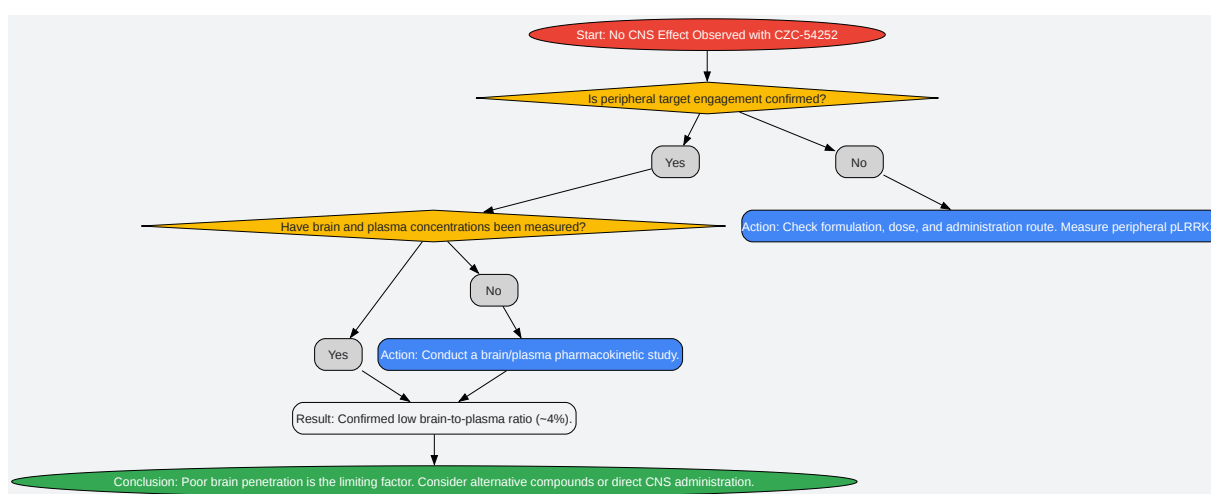
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Caption: Factors limiting CZC-54252 brain penetration.



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Caption: Workflow for a brain penetration pharmacokinetic study.



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Caption: Troubleshooting logic for in vivo CNS studies with CZC-54252.

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